molecular formula C7H6F2O2 B15201592 (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one

(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B15201592
M. Wt: 160.12 g/mol
InChI Key: MCOADYZBCGJIJF-GUCUJZIJSA-N
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Description

(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic compound characterized by the presence of two fluorine atoms and an oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the use of enantioselective construction techniques. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the synthesis of tropane alkaloids . This method involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar techniques used for the synthesis of related bicyclic compounds, such as the use of stereoselective transformations and desymmetrization processes, would be employed.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions would depend on the desired products and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions would vary depending on the type of reaction and the reagents used. For example, oxidation reactions might yield different oxidized forms of the compound, while substitution reactions could result in the formation of various substituted derivatives.

Scientific Research Applications

(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[32

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme-substrate interactions and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.

    Industry: It might be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects would depend on its specific applications. In general, the compound could interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one lies in the presence of the two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for studying the effects of fluorine substitution in bicyclic structures.

Properties

Molecular Formula

C7H6F2O2

Molecular Weight

160.12 g/mol

IUPAC Name

(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C7H6F2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H/t3-,4+,5+,6-

InChI Key

MCOADYZBCGJIJF-GUCUJZIJSA-N

Isomeric SMILES

C1=C[C@H]2[C@H](C(=O)[C@H]([C@@H]1O2)F)F

Canonical SMILES

C1=CC2C(C(=O)C(C1O2)F)F

Origin of Product

United States

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